molecular formula C8H16O2 B146326 6-Methylheptanoic acid CAS No. 929-10-2

6-Methylheptanoic acid

Cat. No. B146326
CAS RN: 929-10-2
M. Wt: 144.21 g/mol
InChI Key: OEOIWYCWCDBOPA-UHFFFAOYSA-N
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Description

6-Methylheptanoic acid is a compound that can be synthesized from various starting materials, including amino acids like L-Leucine. It is a molecule with potential applications in the synthesis of peptides and other organic compounds. The synthesis of its derivatives, such as 4-amino-3-hydroxy-6-methylheptanoic acid, has been explored for its use in the creation of biologically active structures .

Synthesis Analysis

The synthesis of 6-methylheptanoic acid derivatives has been achieved through multiple steps, starting from known compounds like L-Leucine. The process involves protection of functional groups, nucleophilic substitution, and stereoselective reduction. For instance, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid was synthesized with an overall yield of about 33.6%, indicating the complexity and efficiency of the synthetic route . Another approach involved the asymmetric synthesis of 4-amino-3-hydroxy-6-methylheptanoic acid from L-leucine, which required careful control of reaction conditions to maintain the chirality of the molecule .

Molecular Structure Analysis

The molecular structure of 6-methylheptanoic acid derivatives is characterized by the presence of functional groups such as amino, hydroxy, and methyl groups, which can influence the molecule's reactivity and interaction with other compounds. The crystal and molecular structure of related compounds, like the conformationally restricted methionine analogue, has been determined by single-crystal X-ray analysis, providing insights into the three-dimensional arrangement of atoms and the potential for neighboring group participation in chemical reactions .

Chemical Reactions Analysis

6-Methylheptanoic acid and its derivatives undergo various chemical reactions, including oxidation and isomerization. For example, the electrochemical oxidation of a methionine analogue resulted in the formation of sulfoxides, with the carboxylate group participating in the oxidation of the thioether moiety . The interconversion of isomeric acids has also been studied, revealing mechanisms for isomerization and the influence of structure on enzyme interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methylheptanoic acid derivatives are influenced by their molecular structure. The presence of hydrophobic and flexible elements, such as the 6-aminohexanoic acid moiety, can affect the solubility and reactivity of the molecule. These properties are crucial for the compound's applications in the synthesis of modified peptides and polyamide synthetic fibers . The stability of derivatives under various conditions, such as acidolysis, and their ability to be deprotected and form disulfide bonds, are also important characteristics that have been explored .

Scientific Research Applications

Synthesis of Key Intermediates in Prostaglandin Synthesis

6-Methylheptanoic acid derivatives play a crucial role in the synthesis of prostaglandins, a group of physiologically active lipid compounds. Babler and Moy (1979) described the utility of a key intermediate, methyl 7-(5-oxocyclopentenyl)heptanoate, in prostaglandin synthesis, highlighting its significance in chemical synthesis and pharmaceutical applications Babler & Moy, 1979.

Role in Synthesizing Amino Acid Units in Perthamides

The synthesis of diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a new amino acid unit in perthamides, was detailed by Sepe et al. (2010). This synthesis is important for understanding the structure of natural compounds and has potential applications in organic chemistry and biochemistry Sepe et al., 2010.

Development of Statine and its Analogues

6-Methylheptanoic acid is integral to the synthesis of statine, a biologically important amino acid. Reetz et al. (1989) presented a simple synthetic route to statine and its analogues, demonstrating its relevance in developing enzyme inhibitors and therapeutic agents Reetz et al., 1989.

Synthesis of Poly-(R)-(+)-7-hydroxy-4-methylheptanoic Acid

The synthesis of poly-(R)-(+)-7-hydroxy-4-methylheptanoic acid, as described by Overberger et al. (1966), illustrates the compound's significance in polymer chemistry. This research has implications for materials science, particularly in understanding the properties of polymers and their crystallization processes Overberger et al., 1966.

Biotransformation in Environmental Systems

Zhao et al. (2013) explored the biotransformation of 6:2 fluorotelomer alcohol in river sediment, providing insights into the environmental fate of fluorinated compounds. This research is crucial for understanding the environmental impact and degradation pathways of such compounds Zhao et al., 2013.

Novel Chemical Syntheses

Various papers detail innovative synthetic routes and applications of 6-methylheptanoic acid and its derivatives in chemistry, demonstrating the compound's versatility and importance in synthetic organic chemistry and material science. These include works by Jin Yin (2015), Li Wei (2010), and others, showcasing a range of chemical syntheses and potential applications Jin Yin, 2015; Li Wei, 2010.

Safety And Hazards

6-Methylheptanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Relevant Papers One relevant paper is "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine" . This paper discusses the synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine, which includes 6-Methylheptanoic acid as a substructure .

properties

IUPAC Name

6-methylheptanoic acid
Source PubChem
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InChI

InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOIWYCWCDBOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865871
Record name 6-Methylheptanoic acid
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 6-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6-Methylheptanoic acid

CAS RN

929-10-2, 25103-52-0
Record name 6-Methylheptanoic acid
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Record name Cekanoic C8 acid
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Record name Isooctanoic acid
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Record name Isooctanoic acid
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Record name ISOOCTANOIC ACID
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Record name 6-Methylheptanoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0031588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

0 °C
Record name 6-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The sulfuric acid is employed in an amount sufficient to both catalyze the reaction and to serve as a dehydrating agent or desiccant for the by-product water. Accordingly, the sulfuric acid should be employed in an amount greater than about 0.05 moles per mole of carboxylic acid to be esterified and preferably above 0.1 moles and of sulfuric acid per mole of carboxylic acid, which is sufficient to both catalyze the dehydrate the water. Most desirably, from about 0.1 to about 0.5 moles of sulfuric acid and most preferably about 0.2 moles will be employed per mol of carboxylic acid. The reaction is carried out at elevated temperatures, conveniently reflux conditions. With methanol as the alcohol and a carboxylic acid having from about 6 to about 22 carbon atoms a temperature will be on the order of about 70° to about 100° C. However, temperatures on the order at about 40° to about 120° C. and more preferably 60° to about 80° C. will be employed. The specific temperature employed will be determined however by the specific alcohol employed and specific carboxylic acid to be esterified. In the laboratory reflux periods of about 1 to 2 hours were sufficient to provide yields of methyl isooctanoate in the methanol esterification of isooctanoic acid employing about 1.5 to about 2 moles of methanol per mole of isooctanoic acid which provided the ester of greater than 99% purity. In contrast, in reactions not using an excess of sulfuric acid (only a catalytic amount) time periods of reflux of about 10 hours or more were required to provide about an 80% yield of ester of lower purity even with a seven molar excess of methanol. Again, the reaction period will depend on the specific alcohol employed and specific acid to be esterified. Generally reaction periods will not need to exceed about 4 hours and the reaction will be complete (about 90% yield) usually within 1 to about 3 hours employing the preferred levels of carboxylic acid, alcohol and sulfuric acid. After completion of the esterification the sulfuric acid layer is removed and any unesterified acid is removed as the sodium salt by an alkaline aqueous wash. The ester may be dried by azeotropic distillation with an aliphatic hydrocarbon solvent such as heptane. The unreacted carboxylic acid in the aqueous alkaline wash can be recovered by acidification with an acid, preferably spent sulfuric acid, from the esterification step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
DH Rich, ET Sun, AS Boparai - The Journal of Organic Chemistry, 1978 - ACS Publications
… Pepstatin contains the novel aminoacid statine, (3S,4S)-4amino-3-hydroxy-6-methylheptanoic acid (2a). Kinetic studies have shown that the (3S)-hydroxyl group in the statine residue in …
Number of citations: 194 pubs.acs.org
WS Liu, SC Smith, GI Glover - Journal of Medicinal Chemistry, 1979 - ACS Publications
… , 4-amino-3-hydroxy-6-methylheptanoic acid, found in pepstatin, a potent acidprotease … ,4S)-4-amino-3-hydroxy-6-methylheptanoic acid(3), and analogues was the initial objective of the …
Number of citations: 31 pubs.acs.org
H Nakamura, H MORISHIMA, T TAKITA… - The Journal of …, 1973 - jstage.jst.go.jp
Space group: jP2i2i2i tions within the 20 value of 130. These in-tensities were measured by the 26-co scanning method using Ni filtered CuKa radiation. The structure was solved by the …
Number of citations: 14 www.jstage.jst.go.jp
WS Liu, GI Glover - The Journal of Organic Chemistry, 1978 - ACS Publications
… The natural pentapeptide containstwo residues of (3S,4S)-4amino-3-hydroxy-6-methylheptanoic acid (AHMHA), although a tripeptide containing only one residue of AHMHA at the C …
Number of citations: 22 pubs.acs.org
H Morishima, T SAWA, T TAKITA, T AOYAGI… - The Journal of …, 1974 - jstage.jst.go.jp
Streptomyces testaceus HAMADA et OKAMI A-536 was cultured for a week at 27'C on a slant agar medium consisting of soluble starch 1.0%, glucose 0.5%, glycerol 0.3%, peptone 0.3%…
Number of citations: 20 www.jstage.jst.go.jp
M Kinoshita, A Hagiwara, S Aburaki - … of the Chemical Society of Japan, 1975 - journal.csj.jp
… 75) (3S,4S)-4-Azido-3-hydroxy-6-methylheptanoic Acid (9a). A solution of 7a (470 mg) in a … 76) (3S,4R)-4-Azido-3-hydroxy-6-methylheptanoic Acid (9b). By the procedure described in …
Number of citations: 25 www.journal.csj.jp
M Kinoshita, S ABURAKI, A HAGIWARA… - The Journal of …, 1973 - jstage.jst.go.jp
Based on the same principle, 3a afforded epimeric 5 (R)-azido compound 6b in an%\. 2% yield, Ci2H2iO3N3*, H2D+ 31 (c 1.88, CHC13). Hydrolysis of 6a with 50%" acetic acid …
Number of citations: 15 www.jstage.jst.go.jp
JJ Wert Jr, G Miotto, M Kadowaki… - … and biophysical research …, 1992 - Elsevier
… Synthesis of trans 4-Amino-6-methylhept-2-enoic Acid and 4-Amino-6methylheptanoic Acid--t… % Pd on carbon in ethanol) to give the 4-[N -Boc]amino-6-methylheptanoic acid ethyl ester. …
Number of citations: 13 www.sciencedirect.com
S Thaisrivongs, HJ Schostarez, DT Pals… - Journal of medicinal …, 1987 - ACS Publications
… diamino-2,2-difluoro-6-methylheptanoic acid inserts. Angiotensinogen analogues VII and VIII … 4 (S) - amino-3 (S)-hydroxy-6-methylheptanoic acid (A), acts as a structural analogue of the …
Number of citations: 115 pubs.acs.org
AJ Barrett, JT Dingle - Biochemical journal, 1972 - ncbi.nlm.nih.gov
One of the more powerful methods by which to discover the functions of the proteolytic enzymes of living tissues depends on the use of specific inhibitors of these enzymes. We are …
Number of citations: 171 www.ncbi.nlm.nih.gov

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